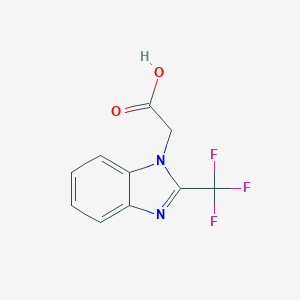

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17/h1-4H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOYZFXQCCJBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350174 | |

| Record name | [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-14-4 | |

| Record name | [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (CAS Number: 313241-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and spectral characterization, and explores the potential biological activities of the broader benzimidazole class to which it belongs.

Chemical Properties and Identifiers

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 313241-14-4 | [1][2][3] |

| Molecular Formula | C₁₀H₇F₃N₂O₂ | [3] |

| Molecular Weight | 244.17 g/mol | [3] |

| Synonyms | [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid | [2] |

Synthesis

The synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is typically achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester (CAS: 82791-95-5)

A common synthetic route to the ethyl ester intermediate involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

-

Materials: 2-(Trifluoromethyl)-1H-benzimidazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., acetone, dimethylformamide).

-

Procedure:

-

Dissolve 2-(trifluoromethyl)-1H-benzimidazole in the chosen solvent.

-

Add the base to the solution and stir for a designated period to form the corresponding anion.

-

Slowly add ethyl bromoacetate to the reaction mixture.

-

Heat the mixture at a specific temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester.

-

Step 2: Hydrolysis to (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid ethyl ester, a base (e.g., sodium hydroxide, lithium hydroxide), a solvent system (e.g., a mixture of ethanol and water).

-

Procedure:

-

Dissolve the ethyl ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to yield (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (benzimidazole ring): multiplet in the range of δ 7.2-7.8 ppm. Methylene protons (-CH₂-): singlet around δ 5.0 ppm. Carboxylic acid proton (-COOH): broad singlet at δ > 10 ppm. |

| ¹³C NMR | Trifluoromethyl carbon (-CF₃): quartet around δ 120 ppm (due to C-F coupling). Carbonyl carbon (-COOH): signal in the range of δ 170-180 ppm. Aromatic carbons: signals in the range of δ 110-145 ppm. Methylene carbon (-CH₂-): signal around δ 45-55 ppm. |

| Mass Spec. | Expected [M-H]⁻ peak at m/z 243.04. |

| IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band from 2500-3300. C=O stretch (carboxylic acid): strong band around 1700-1725. C-F stretch: strong bands in the region of 1100-1300. C=N and C=C stretches (aromatic): medium bands in the 1450-1620 region. |

Potential Biological Activities

Direct biological activity data for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is limited in published literature. However, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous derivatives have been investigated and developed for various therapeutic applications.

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of benzimidazole derivatives.[2][10][11][12][13] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Antimicrobial Activity: The benzimidazole nucleus is a core component of many antimicrobial agents. Derivatives have shown activity against a wide range of bacteria and fungi.[1][14][15][16][17][18][19][20][21][22] The presence of the trifluoromethyl group can, in some cases, enhance antimicrobial potency.

Signaling Pathway Relationship Diagram

Given the known activities of benzimidazole derivatives, a potential, though unconfirmed, mechanism of action for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid could involve the modulation of inflammatory or microbial pathways.

Caption: Potential mechanisms of action based on the benzimidazole scaffold.

Conclusion

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific biological data on this compound is scarce, its structural features, particularly the benzimidazole core and the trifluoromethyl group, suggest that it and its derivatives are promising candidates for further investigation in the fields of anti-inflammatory and antimicrobial drug discovery. This guide provides a foundational understanding for researchers interested in exploring the potential of this compound.

References

- 1. rroij.com [rroij.com]

- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Trifluoromethyl-Benzoimidazol-1-Yl)-Acetic Acid - Amerigo Scientific [amerigoscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 8. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. isca.me [isca.me]

- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsm.com [ijpsm.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1 H-Indol-3-yl)-1 H-benzo[ d]imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its benzimidazole core, substituted with a trifluoromethyl group and an acetic acid moiety, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates, while the carboxylic acid handle allows for straightforward chemical modifications and the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, with a focus on its role in the development of novel therapeutics.

Chemical Properties

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, also known by its synonym [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid, possesses a unique set of physicochemical properties that make it a valuable reagent in organic synthesis. A summary of its key chemical data is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetic acid | [1] |

| CAS Number | 313241-14-4 | [2] |

| Molecular Formula | C₁₀H₇F₃N₂O₂ | [2] |

| Molecular Weight | 244.17 g/mol | [2] |

| Melting Point | 248 °C | |

| Boiling Point (Predicted) | 363.4 ± 42.0 °C | |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.70 ± 0.10 | |

| InChI Key | GPOYZFXQCCJBTF-UHFFFAOYSA-N |

Synthesis

The synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is typically achieved through a two-step process. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl (2-trifluoromethyl-benzoimidazol-1-yl)-acetate

A mixture of 2-(trifluoromethyl)-1H-benzimidazole, a slight excess of ethyl chloroacetate, and an anhydrous base such as potassium carbonate are refluxed in a suitable solvent like acetone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography.

Step 2: Synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

The ethyl ester obtained from the previous step is subjected to hydrolysis using a base, typically sodium hydroxide, in a mixture of ethanol and water. The reaction mixture is heated to facilitate the hydrolysis. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of derivatives of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid typically shows characteristic signals for the aromatic protons of the benzimidazole ring, usually in the range of 7.2-7.8 ppm. The methylene protons of the acetic acid moiety appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectra of its derivatives show distinct signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the carbonyl carbon of the acid/ester group, and the aromatic carbons of the benzimidazole ring.

Infrared (IR) Spectroscopy: The IR spectrum of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretching vibration around 1700-1725 cm⁻¹, and characteristic C-F stretching bands for the trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (244.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Applications in Drug Discovery and Development

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a crucial starting material for the synthesis of various compounds with therapeutic potential. Its derivatives have been investigated for a range of biological activities.

Caption: Key application areas of the title compound.

Antimicrobial Activity

Derivatives of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid have been synthesized and evaluated for their antimicrobial properties. For instance, amide and hydrazone derivatives have shown promising activity against various bacterial strains. The synthesis of these derivatives often involves the coupling of the carboxylic acid group with different amines or hydrazines using reagents like dicyclohexylcarbodiimide (DCC).

Anticancer Activity

Recent studies have highlighted the potential of trifluoromethyl-benzimidazole derivatives as anticancer agents. Some derivatives of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are key targets in cancer therapy.

Use as a Chiral Derivatizing Agent

This compound has also found utility in analytical chemistry as a chiral derivatizing agent for the determination of the absolute configuration of alcohols and amines using NMR spectroscopy. The formation of diastereomeric esters or amides allows for the differentiation of enantiomers by analyzing the chemical shift differences in their NMR spectra.

Signaling Pathways

While the direct interaction of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid with specific signaling pathways has not been extensively studied, research on its derivatives has provided some insights into their mechanisms of action. For example, certain anticancer derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR pathways.

Caption: Inhibition of EGFR and VEGFR2 signaling by derivatives.

Conclusion

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutic agents. Further investigation into the direct biological effects of the parent compound and the continued exploration of its derivatives are warranted to fully exploit its therapeutic potential.

References

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic Acid: A Technical Guide to its Presumed Mechanism of Action

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, a member of the benzimidazole class of compounds. While direct, in-depth studies on this specific molecule are limited, this document extrapolates its likely biological activities based on the well-established mechanisms of structurally related benzimidazole derivatives. The primary proposed mechanism is the inhibition of tubulin polymerization, a critical process for microtubule formation in eukaryotic pathogens. This disruption of microtubular function is a hallmark of the antiparasitic and antifungal activity of the benzimidazole class. Furthermore, potential antibacterial mechanisms, such as the inhibition of DNA gyrase, are also explored. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data from related compounds, and visual representations of key pathways and workflows to facilitate further investigation into this and similar molecules.

Introduction

Benzimidazoles are a prominent class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Their structural similarity to purine nucleosides allows them to interact with various biopolymers, leading to a range of biological effects, including antimicrobial, antiviral, and antifungal properties.[1] The parent compound, (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, serves as a key scaffold for the synthesis of more complex derivatives with potential therapeutic applications. This document aims to provide a detailed technical understanding of its core mechanism of action, drawing upon the extensive research conducted on the broader benzimidazole family.

Proposed Mechanism of Action

The primary mechanism of action attributed to benzimidazole derivatives, particularly in the context of antiparasitic and antifungal activity, is the disruption of microtubule formation through the inhibition of tubulin polymerization.[2][3][4][5]

Inhibition of Tubulin Polymerization

Microtubules are essential cytoskeletal polymers involved in a variety of crucial cellular functions, including cell division, motility, and intracellular transport.[3] They are in a constant state of dynamic equilibrium, polymerizing and depolymerizing from α- and β-tubulin heterodimers.[3] Benzimidazoles selectively bind to the β-tubulin subunit of parasitic and fungal cells, preventing their polymerization into microtubules.[2][5] This selective toxicity is attributed to a much lower dissociation rate of benzimidazoles from parasite tubulin compared to mammalian tubulin, providing a wide therapeutic window.[2] The disruption of microtubule-dependent processes ultimately leads to impaired glucose uptake, depletion of energy reserves, and cell death in the pathogen.[5]

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown potent in vitro activity against protozoa like Giardia intestinalis and Trichomonas vaginalis, with some analogues exhibiting significantly greater potency than the standard drugs albendazole and metronidazole.[6]

Signaling Pathway: Benzimidazole-mediated Tubulin Polymerization Inhibition

Caption: Proposed mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Potential Antibacterial Mechanisms

While the primary mechanism in eukaryotes is well-established, the antibacterial action of benzimidazoles is less defined but is thought to involve different targets. Some studies suggest that benzimidazole derivatives may act as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair, leading to bacterial cell death.[1][7][8] Additionally, some metal complexes of benzimidazole derivatives are proposed to act by binding to bacterial DNA, thereby preventing the replication of genetic material.[7]

Quantitative Data from Related Compounds

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Triaryl Benzimidazole (Compound 13) | MDR Staphylococcus aureus | 0.5 - 4 | [8] |

| Triaryl Benzimidazole (Compound 13) | MDR Enterococci species | 0.5 - 4 | [8] |

| Triaryl Benzimidazole (Compound 13) | MDR Gram-negative strains | 16 - 32 | [8] |

| Benzimidazole Derivative (11d) | S. aureus | 2 | [9] |

| Benzimidazole Derivative (11d) | B. subtilis | 2 | [9] |

| Benzimidazole Derivative (11d) | E. coli | 16 | [9] |

| Benzimidazole Derivative (5c) | E. coli DH52 | 2 | [9] |

| Benzimidazole Derivative (6c) | E. coli JW55031 (TolC mutant) | 2 | [10] |

Table 2: Antifungal and Antiprotozoal Activity of Selected Benzimidazole Derivatives

| Compound | Pathogen | IC50 / MIC (µM or µg/mL) | Reference |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4) | Trichomonas vaginalis | < 1 µM | [6] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4) | Giardia intestinalis | < 1 µM | [6] |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4) | Plasmodium falciparum (W2 strain) | 5.98 µM | [6] |

| Fluorinated Benzimidazole (Compound 3) | C. albicans | 78.125 µg/mL | [11] |

| N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (3a) | A. niger | 64 µg/mL | [12] |

| Benzimidazole-hydrazone derivatives | Candida species | LD50 = 126.33-368.72 µg/mL | [13] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of benzimidazole derivatives.

In Vitro Antimicrobial Susceptibility Testing

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [1]

-

Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid stock solution (typically in DMSO).

-

Standardized microbial inoculum (0.5 McFarland standard).

-

-

Assay Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare positive (broth with inoculum, no compound) and negative (broth only) control wells.

-

Inoculate each well (except the negative control) with 5 µL of the standardized microbial suspension.

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

-

Data Interpretation:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

In Vitro Tubulin Polymerization Assay

Protocol: Turbidity-Based Spectrophotometric Assay [3][14]

-

Preparation of Reagents:

-

Lyophilized tubulin (>99% pure).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP stock solution (100 mM).

-

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid stock solution in DMSO.

-

Positive control (e.g., Nocodazole) and negative control (DMSO).

-

-

Assay Procedure:

-

Reconstitute lyophilized tubulin in ice-cold GTB.

-

Prepare serial dilutions of the test compound and controls in GTB.

-

In a pre-chilled 96-well plate, add the tubulin solution to each well.

-

Add the test compound dilutions, positive control, or negative control to the respective wells.

-

Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (typically 60-90 minutes) at regular intervals.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

The inhibitory effect is quantified by the reduction in the rate and/or the extent of tubulin polymerization compared to the negative control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Conclusion

While direct experimental evidence for the mechanism of action of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is not extensively documented, the wealth of information available for the benzimidazole class of compounds strongly suggests that its primary mode of action against eukaryotic pathogens is the inhibition of tubulin polymerization. For bacteria, the inhibition of DNA gyrase is a plausible mechanism. The trifluoromethyl substitution at the 2-position of the benzimidazole ring is a common feature in several biologically active derivatives, indicating its potential contribution to the compound's efficacy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this and related molecules. Future studies should focus on direct in vitro and in vivo characterization of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid to confirm these proposed mechanisms and to elucidate its full pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 6. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rroij.com [rroij.com]

- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acgpubs.org [acgpubs.org]

- 12. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in this area.

Synthetic Pathway Overview

The synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is typically achieved through a three-step process:

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzoimidazole. This initial step involves the cyclocondensation of ortho-phenylenediamine with trifluoroacetic acid. This reaction, known as the Phillips benzimidazole synthesis, forms the core benzimidazole ring structure.

-

Step 2: N-Alkylation of 2-(Trifluoromethyl)-1H-benzoimidazole. The benzimidazole derivative is then N-alkylated using an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This step introduces the acetic acid ester moiety at the N-1 position of the benzimidazole ring.

-

Step 3: Saponification of Ethyl (2-Trifluoromethyl-benzoimidazol-1-yl)-acetate. The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target compound, (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

The overall synthetic scheme is depicted in the workflow diagram below.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzoimidazole

This procedure is adapted from the Phillips cyclocondensation reaction.[1]

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid

-

4M Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1 equivalents) in 4M hydrochloric acid is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-(trifluoromethyl)-1H-benzoimidazole.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: N-Alkylation of 2-(Trifluoromethyl)-1H-benzoimidazole to Yield Ethyl (2-Trifluoromethyl-benzoimidazol-1-yl)-acetate

This protocol is based on the N-alkylation of benzimidazoles.[2]

Materials:

-

2-(Trifluoromethyl)-1H-benzoimidazole

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 2-(trifluoromethyl)-1H-benzoimidazole (1 equivalent) in anhydrous acetone in a round-bottom flask, anhydrous potassium carbonate (2.5 equivalents) is added.

-

The suspension is stirred at room temperature for 30 minutes.

-

Ethyl chloroacetate (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to reflux (around 50-60°C) for 12-24 hours, with reaction progress monitored by TLC.

-

After completion, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude ethyl (2-trifluoromethyl-benzoimidazol-1-yl)-acetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 3: Saponification of Ethyl (2-Trifluoromethyl-benzoimidazol-1-yl)-acetate

This final step involves the hydrolysis of the ester to the carboxylic acid.[2]

Materials:

-

Ethyl (2-Trifluoromethyl-benzoimidazol-1-yl)-acetate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

The purified ethyl (2-trifluoromethyl-benzoimidazol-1-yl)-acetate (1 equivalent) is dissolved in a mixture of ethanol (or THF) and water.

-

An aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 by the dropwise addition of 1M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid.

Table 1: Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | Starting Material (Step 1) |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 | Reagent (Step 1) |

| 2-(Trifluoromethyl)-1H-benzoimidazole | C₈H₅F₃N₂ | 186.14 | Intermediate (Product of Step 1) |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | Reagent (Step 2) |

| Ethyl (2-Trifluoromethyl-benzoimidazol-1-yl)-acetate | C₁₂H₁₁F₃N₂O₂ | 272.22 | Intermediate (Product of Step 2) |

| (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid | C₁₀H₇F₃N₂O₂ | 244.17 | Final Product (Product of Step 3) |

Table 2: Typical Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |

| Step 1 | o-Phenylenediamine, Trifluoroacetic acid | 4M HCl | Reflux | 4-6 hours | 85-95 |

| Step 2 | 2-(CF₃)-1H-benzoimidazole, Ethyl chloroacetate, K₂CO₃ | Acetone | Room Temp - Reflux | 12-24 hours | 70-85 |

| Step 3 | Ethyl (2-CF₃-benzoimidazol-1-yl)-acetate, NaOH | Ethanol/Water | Room Temp | 2-4 hours | >90 |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations in the synthesis.

References

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid solubility data

An In-depth Technical Guide to the Solubility of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a benzimidazole derivative of interest in pharmaceutical research. Understanding its solubility is critical for drug development, as this property significantly influences bioavailability and formulation. This guide provides a comprehensive overview of the methodologies for determining the aqueous solubility of this compound, focusing on the reliable shake-flask method for thermodynamic solubility. While specific quantitative solubility data for this compound is not extensively published, this document offers detailed experimental protocols to enable researchers to generate this crucial data. Additionally, it presents a framework for data organization and discusses the potential biological context of benzimidazole compounds.

Compound Profile

-

IUPAC Name: (2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetic acid

-

Molecular Formula: C₁₀H₇F₃N₂O₂[1]

-

Molecular Weight: 244.17 g/mol [1]

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 248 °C | ChemicalBook |

| Boiling Point | 363.4±42.0 °C (Predicted) | ChemicalBook |

| Density | 1.51±0.1 g/cm³ (Predicted) | ChemicalBook |

| pKa | 3.70±0.10 (Predicted) | ChemicalBook |

Quantitative Solubility Data

Table 1: Template for Thermodynamic Solubility Data of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) | Method | Notes |

| Purified Water | 4 | Shake-Flask | ||||

| Purified Water | 25 (Room Temp) | Shake-Flask | ||||

| Purified Water | 37 | Shake-Flask | ||||

| 0.1 M HCl | 25 | Shake-Flask | ||||

| Phosphate Buffer | 25 | 7.4 | Shake-Flask | |||

| Ethanol | 25 | N/A | Shake-Flask | |||

| DMSO | 25 | N/A | Shake-Flask | |||

| Polyethylene Glycol 400 | 25 | N/A | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of thermodynamic (or equilibrium) solubility is crucial for understanding the intrinsic solubility of a compound. The shake-flask method, originally described by Higuchi and Connors, is the gold-standard and most reliable method for this purpose.[3]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials and Equipment:

-

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (solid)

-

Selected solvent systems (e.g., purified water, buffers, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid to a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A common starting point is to add more compound than can be visually dissolved in the chosen volume of solvent.

-

Solvent Addition: Add a precise volume of the desired solvent system to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the measured solubility does not change between time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution should be measured after equilibration.[4]

Visualization of Experimental and Logical Workflows

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway for Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a range of biological activities, including antimicrobial effects. One of the proposed mechanisms of action is the inhibition of microbial DNA synthesis by acting as a purine analogue.[5] The following diagram illustrates a hypothetical signaling pathway for this antimicrobial action.

Caption: Hypothetical Antimicrobial Signaling Pathway.

References

- 1. (2-Trifluoromethyl-Benzoimidazol-1-Yl)-Acetic Acid - Amerigo Scientific [amerigoscientific.com]

- 2. (2-TRIFLUOROMETHYL-BENZOIMIDAZOL-1-YL)-ACETIC ACID | 313241-14-4 [amp.chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Ascendant Role of Trifluoromethyl-Benzimidazole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. The strategic incorporation of a trifluoromethyl (CF3) group into this heterocyclic system has emerged as a powerful approach to enhance potency, metabolic stability, and cell permeability, leading to a new generation of drug candidates with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of trifluoromethyl-benzimidazole derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethyl-benzimidazole derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in cell proliferation, survival, and death. Two key mechanisms of action that have been extensively investigated are the inhibition of the PI3K/AKT/mTOR pathway and the induction of ferroptosis.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in a wide range of human cancers. Several trifluoromethyl-benzimidazole derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3Kα. By blocking the activity of these kinases, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention for trifluoromethyl-benzimidazole derivatives.

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by trifluoromethyl-benzimidazole derivatives.

Induction of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have revealed that certain trifluoromethyl-benzimidazole derivatives can induce ferroptosis in cancer cells, offering a novel therapeutic strategy, particularly for tumors resistant to conventional apoptosis-inducing agents. The mechanism of action often involves the inhibition of system Xc-, a cystine/glutamate antiporter, which leads to depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.

The following diagram illustrates the key steps in ferroptosis and the role of trifluoromethyl-benzimidazole derivatives as inducers.

Caption: Mechanism of ferroptosis induction by trifluoromethyl-benzimidazole derivatives.

Quantitative Anticancer Activity

The in vitro anticancer activity of trifluoromethyl-benzimidazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes representative IC50 values for selected compounds from the literature.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FA16 | HepG2 (Liver) | single-digit µM | |

| Compound 12 | A549 (Lung) | 3.98 µg/mL | |

| Compound 3 | A-549, HCT-116, MCF-7 | More active than doxorubicin | |

| DHW-221 | PI3Kα (in vitro) | 0.5 nM | |

| Compound 86 | PI3Kα (in vitro) | 22.8 nM | |

| Compound 87 | PI3Kα (in vitro) | 33.6 nM |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Trifluoromethyl-benzimidazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi. The trifluoromethyl group often enhances the lipophilicity of the benzimidazole core, facilitating its penetration through microbial cell membranes.

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity

The following table presents a summary of the MIC values for various trifluoromethyl-benzimidazole derivatives against selected microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compounds 7, 8, 11 | Yeasts | 25-100 | |

| Compound 12 | Pseudomonas aeruginosa | - | |

| Compound 12 | Staphylococcus aureus | - | |

| Compound III13 (m-CF3) | E. coli | 62.5 | |

| Compound III13 (m-CF3) | P. aeruginosa | 125 |

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives (General Procedure)

The Phillips cyclocondensation is a widely employed method for the synthesis of 2-substituted benzimidazoles. A general procedure for the synthesis of 2-(trifluoromethyl)benzimidazole is as follows:

Experimental Workflow for Phillips Cyclocondensation

Caption: General workflow for the synthesis of 2-(trifluoromethyl)benzimidazole.

Materials:

-

o-Phenylenediamine

-

Trifluoroacetic acid

-

4 M Hydrochloric acid (optional, as a condensing agent)

-

Sodium hydroxide solution (e.g., 10% w/v) for neutralization

-

Ethanol or other suitable solvent for recrystallization

-

Activated carbon (for decolorization)

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine and trifluoroacetic acid. A common molar ratio is 1:1.2 (o-phenylenediamine:trifluoroacetic acid).

-

If using a condensing agent, add 4 M HCl to the mixture.

-

Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with a sodium hydroxide solution until it is alkaline (check with litmus paper or a pH meter). This will cause the crude product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

For purification, dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

-

Add a small amount of activated carbon to the hot solution to decolorize it and heat for a few more minutes.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the final product using techniques such as melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO to prepare a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Determination of Antimicrobial Activity (Kirby-Bauer Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Test compounds

-

Sterile filter paper disks (6 mm in diameter)

-

Standard antibiotic disks (as positive controls)

-

Solvent for dissolving compounds (e.g., DMSO)

-

McFarland turbidity standards (0.5)

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of the test compound. Allow the solvent to evaporate completely.

-

Place the impregnated disks, along with standard antibiotic disks, onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Conclusion and Future Perspectives

Trifluoromethyl-benzimidazole derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their favorable physicochemical properties, positions them as attractive candidates for further drug development. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this remarkable chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their mechanisms of action in greater detail to identify new therapeutic targets and strategies. The continued exploration of trifluoromethyl-benzimidazoles is poised to deliver novel and effective treatments for a range of human diseases.

Spectroscopic and Experimental Data for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and experimental protocols for the compound (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid (CAS Number: 313241-14-4). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time.

While the compound is listed by several chemical suppliers, and basic physical properties are known, access to specific spectral data typically found in Certificates of Analysis (CoA) or peer-reviewed publications could not be obtained through publicly accessible databases.

This document will, however, provide the foundational information available and outline the general experimental methodologies relevant to the synthesis and characterization of similar benzimidazole derivatives. This information can serve as a valuable reference for researchers working with this and related compounds.

Chemical Structure and Properties

The foundational information for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is summarized below.

| Property | Value |

| IUPAC Name | (2-Trifluoromethyl-1H-benzimidazol-1-yl)acetic acid |

| CAS Number | 313241-14-4 |

| Molecular Formula | C₁₀H₇F₃N₂O₂ |

| Molecular Weight | 244.17 g/mol |

Theoretical Experimental Workflow

The synthesis and characterization of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid would generally follow a standard workflow in synthetic organic chemistry. A logical representation of this process is provided below.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid was not found, a general procedure can be inferred from the synthesis of analogous benzimidazole derivatives. A common synthetic route involves the N-alkylation of a pre-formed benzimidazole ring.

General Synthesis Pathway:

A plausible synthetic pathway for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is depicted below. This would typically involve the reaction of 2-(Trifluoromethyl)-1H-benzoimidazole with a haloacetic acid derivative.

An In-depth Technical Guide on the Safety and Handling of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, a key intermediate in the synthesis of various biologically active molecules. The information presented is collated from publicly available safety data sheets and chemical literature. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid |

| CAS Number | 313241-14-4 |

| Molecular Formula | C₁₀H₇F₃N₂O₂ |

| Molecular Weight | 244.17 g/mol |

| Synonyms | [2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid |

Hazard Identification and Classification

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

| Aspect | Recommendations |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Fire-Fighting Measures

| Aspect | Recommendations |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride). |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. |

| Environmental Precautions | Do not let product enter drains. |

| Containment and Cleanup | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

While (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is commercially available, the following outlines the general synthetic approach found in the chemical literature for its preparation, which is a two-step process.

Synthesis of Ethyl (2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetate

This intermediate is synthesized via the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate.

Workflow for the Synthesis of the Intermediate Ester:

Caption: General workflow for the synthesis of the ethyl ester intermediate.

Synthesis of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

The final product is obtained by the hydrolysis (saponification) of the ethyl ester intermediate.

Workflow for the Hydrolysis to the Final Acid:

Caption: General workflow for the hydrolysis of the ester to the carboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the direct biological activities or signaling pathways modulated by (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid itself. This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules that are investigated for various therapeutic properties, including antimicrobial and enzyme inhibitory activities. Researchers using this compound in drug discovery programs should consider its potential for derivatization to explore a range of biological targets.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS from their supplier before handling this chemical. The information provided is based on the best available knowledge at the time of compilation and is subject to change. The user assumes all risks associated with the handling, storage, and disposal of this chemical.

The Advent and Evolution of 2-Trifluoromethyl-benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into the benzimidazole scaffold marked a significant milestone in medicinal chemistry, leading to the development of potent therapeutic agents with diverse applications. This technical guide provides an in-depth exploration of the discovery, history, and key developments of 2-trifluoromethyl-benzimidazoles, with a focus on their synthesis, biological activities, and mechanisms of action.

Discovery and Historical Context

The story of 2-trifluoromethyl-benzimidazoles is intrinsically linked to the quest for effective treatments for acid-related gastrointestinal disorders. The parent benzimidazole ring system, due to its structural similarity to purine, has long been recognized as a "privileged scaffold" in drug discovery, exhibiting a wide array of biological activities.[1]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole core was a pivotal moment. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance membrane permeability, offered a promising avenue to modulate the physicochemical and pharmacological properties of benzimidazole-based compounds.[2]

A major breakthrough came with the development of proton pump inhibitors (PPIs). Lansoprazole, a prominent member of this class, features a 2-trifluoromethyl-benzimidazole core structure. Its discovery revolutionized the management of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[3] Following this success, researchers began to explore the potential of the 2-trifluoromethyl-benzimidazole scaffold in other therapeutic areas, leading to the discovery of compounds with potent antiparasitic and anticancer activities.[4][5]

Synthesis of the 2-Trifluoromethyl-benzimidazole Core

The primary and most classical method for the synthesis of the 2-trifluoromethyl-benzimidazole core is the Phillips cyclocondensation reaction . This method involves the condensation of an o-phenylenediamine with trifluoroacetic acid.

General Experimental Protocol: Phillips Cyclocondensation

Objective: To synthesize the 2-trifluoromethyl-benzimidazole scaffold.

Materials:

-

Substituted o-phenylenediamine

-

Trifluoroacetic acid

-

Hydrochloric acid (4N)

-

Ammonium hydroxide

-

Ethanol

Procedure:

-

A mixture of a substituted o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) is heated under reflux in 4N hydrochloric acid for 4 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is carefully neutralized by the dropwise addition of concentrated ammonium hydroxide until a precipitate is formed.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-trifluoromethyl-benzimidazole derivative.[6]

Key Therapeutic Applications and Mechanisms of Action

Proton Pump Inhibitors (PPIs): The Lansoprazole Story

Lansoprazole is a cornerstone of PPI therapy. Its mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells.[7]

Mechanism of Action: Lansoprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, undergoes a proton-catalyzed conversion to its active form, a sulfenamide intermediate.[8][9] This reactive species then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[10] This blocks the final step in gastric acid secretion.

Experimental Workflow: Synthesis of Lansoprazole

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lansoprazole | C16H14F3N3O2S | CID 3883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 9. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic Acid and Its Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets. This versatile heterocyclic pharmacophore is present in numerous FDA-approved drugs and is a focal point of intensive research for novel therapeutic agents.[1][2] The subject of this guide, (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid, represents a key starting point for the synthesis of a new generation of targeted therapies. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, making its derivatives particularly promising candidates for drug development.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic targets for derivatives of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid. We will delve into the mechanistic basis for targeting specific pathways, provide detailed experimental workflows for target validation, and offer insights into the strategic decisions that underpin a robust drug discovery program.

Part 1: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The unique chemical architecture of the benzimidazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective binding to protein targets.[2] This structural versatility has led to the development of benzimidazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a strategic starting material. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group, which can influence the pKa of the benzimidazole nitrogen and participate in crucial binding interactions, such as hydrogen bonding or dipole-dipole interactions, with target proteins. The acetic acid moiety at the 1-position provides a convenient handle for synthetic elaboration, allowing for the creation of diverse libraries of amides, esters, and other derivatives to explore a wide chemical space.

Part 2: Potential Therapeutic Targets and Validation Strategies

The following sections explore key therapeutic targets for which derivatives of (2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid are likely to show significant activity, based on extensive research into the broader class of benzimidazole compounds.

Epigenetic Modulators: Targeting the Writers, Readers, and Erasers of the Epigenome

Epigenetic dysregulation is a hallmark of cancer, leading to aberrant gene expression that promotes tumor growth and survival.[4] Benzimidazole derivatives have emerged as potent modulators of several key epigenetic enzymes.[4]

Biological Rationale:

-

Histone Deacetylases (HDACs): HDACs are "erasers" that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, inducing cell cycle arrest, differentiation, and apoptosis. Many benzimidazole-containing compounds have demonstrated potent HDAC inhibitory activity.[4]

-

DNA Methyltransferases (DNMTs): DNMTs are "writers" that add methyl groups to DNA, a modification that is also associated with gene silencing. The inhibition of DNMTs can reactivate silenced tumor suppressor genes.

-

Histone Methyltransferases (HMTs): HMTs are another class of "writers" that play a critical role in regulating gene expression. Dysregulation of HMT activity is implicated in various cancers.

Experimental Workflow for Target Validation:

Caption: Workflow for validating epigenetic modulators.

Step-by-Step Protocol: In Vitro HDAC Inhibition Assay

-

Objective: To determine the IC50 values of test compounds against a specific HDAC isoform.

-

Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, test compounds, and a known HDAC inhibitor (e.g., Vorinostat) as a positive control.

-

Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. Add the recombinant HDAC enzyme to a 96-well plate. c. Add the test compounds and incubate for a pre-determined time. d. Initiate the reaction by adding the fluorogenic substrate. e. After incubation, add the developer solution to stop the reaction and generate a fluorescent signal. f. Measure the fluorescence intensity using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Induction of Ferroptosis: A Novel Anti-Cancer Strategy

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[5][6] Inducing ferroptosis has emerged as a promising therapeutic strategy to overcome resistance to traditional apoptosis-inducing agents.[5][6]

Biological Rationale:

A recent study demonstrated that a 2-(trifluoromethyl)benzimidazole derivative induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[5][6] System Xc- imports cystine for the synthesis of glutathione (GSH), a major intracellular antioxidant. Inhibition of system Xc- leads to GSH depletion, inactivation of the antioxidant enzyme glutathione peroxidase 4 (GPX4), and subsequent accumulation of lethal lipid reactive oxygen species (ROS).

Experimental Workflow for Validating Ferroptosis Inducers:

Caption: Workflow for validating ferroptosis inducers.

Data Presentation: Comparative Analysis of Ferroptosis Induction

| Compound | Cell Viability (IC50, µM) | Lipid ROS Fold Increase | GSH Depletion (%) |

| Derivative 1 | 5.2 | 8.5 | 75 |

| Derivative 2 | 12.8 | 3.2 | 40 |

| Erastin (Control) | 7.5 | 7.9 | 80 |

Kinase Inhibition: Targeting Aberrant Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[7] The benzimidazole scaffold is a well-established platform for the design of potent and selective kinase inhibitors.[7][8]

Biological Rationale:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

BRAF V600E: A mutant form of the BRAF kinase that is a driver of melanoma and other cancers.

Benzimidazole derivatives have been successfully developed to target these and other kinases.[8][9]

Experimental Workflow for Kinase Inhibitor Validation:

Caption: Workflow for validating kinase inhibitors.

Step-by-Step Protocol: Western Blot for Phospho-EGFR

-

Objective: To assess the ability of a test compound to inhibit EGFR signaling in cancer cells.

-

Materials: EGFR-overexpressing cancer cell line (e.g., A431), cell lysis buffer, primary antibodies (anti-phospho-EGFR, anti-total-EGFR), secondary antibody, and chemiluminescence substrate.

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat cells with various concentrations of the test compound for a specified time. c. Stimulate the cells with EGF to induce EGFR phosphorylation. d. Lyse the cells and quantify the protein concentration. e. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. f. Probe the membrane with the anti-phospho-EGFR antibody, followed by the secondary antibody. g. Detect the signal using a chemiluminescence imaging system. h. Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control. i. Quantify the band intensities to determine the dose-dependent inhibition of EGFR phosphorylation.

Part 3: Concluding Remarks and Future Directions

(2-Trifluoromethyl-benzoimidazol-1-yl)-acetic acid is a promising scaffold for the development of novel therapeutics targeting a range of diseases, with a particularly strong potential in oncology. The exploration of its derivatives as epigenetic modulators, inducers of ferroptosis, and kinase inhibitors represents a data-driven and mechanistically sound approach to drug discovery.

The successful progression of any lead compound derived from this scaffold will depend on a rigorous and iterative process of design, synthesis, and biological evaluation. Key future steps will involve comprehensive ADME-Tox profiling, optimization of pharmacokinetic properties, and in-depth in vivo studies to establish a clear therapeutic window. The strategic application of the experimental workflows outlined in this guide will be critical in validating the therapeutic potential of these compounds and advancing them toward clinical development.

References

-

Sygnature Discovery. Target Validation. [Link]

-

Mullard, A. Target validation in drug discovery. PubMed. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]

-

National Center for Biotechnology Information. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. [Link]

-

Wagiha, N., et al. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

-

ResearchGate. Different targets of benzimidazole as anticancer agents. [Link]

-

Kumar N, M., et al. Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. International Journal of Pharmaceutical Research and Development. [Link]

-

Goud, N. S., et al. Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

-

PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

-

MtoZ Biolabs. Drug Target Identification Methods. [Link]

-